molecular formula C11H16N2O B12939203 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12939203
M. Wt: 192.26 g/mol
InChI Key: FCBKLMZCYRCNQT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a cyclohexylmethyl group attached to the pyrazole ring, along with an aldehyde functional group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-keto ester or β-diketone, under acidic or basic conditions.

    Introduction of the cyclohexylmethyl group: This step involves the alkylation of the pyrazole ring with cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base such as potassium carbonate.

    Formylation at the 3-position: The final step is the formylation of the pyrazole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(Cyclohexylmethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(Cyclohexylmethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-(Cyclohexylmethyl)-1H-pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    1-(Cyclohexylmethyl)-1H-pyrazole-3-amine: Similar structure but with an amine group instead of an aldehyde group.

Uniqueness

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(cyclohexylmethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H16N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2

InChI Key

FCBKLMZCYRCNQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=CC(=N2)C=O

Origin of Product

United States

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